Cas no 380478-42-2 (N-(2-Bromophenyl)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-propenamide)
![N-(2-Bromophenyl)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-propenamide structure](https://it.kuujia.com/scimg/cas/380478-42-2x500.png)
380478-42-2 structure
Nome del prodotto:N-(2-Bromophenyl)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-propenamide
N-(2-Bromophenyl)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-propenamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- AKOS001009719
- Z56832804
- 380478-42-2
- N-(2-bromophenyl)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide
- EN300-26609044
- (E)-N-(2-bromophenyl)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
- N-(2-Bromophenyl)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-propenamide
-
- Inchi: 1S/C22H16BrCl2N3O/c1-13-9-15(14(2)28(13)17-7-8-19(24)20(25)11-17)10-16(12-26)22(29)27-21-6-4-3-5-18(21)23/h3-11H,1-2H3,(H,27,29)
- Chiave InChI: JTXZTBCWSDSDMA-UHFFFAOYSA-N
- Sorrisi: C(NC1=CC=CC=C1Br)(=O)C(C#N)=CC1C=C(C)N(C2=CC=C(Cl)C(Cl)=C2)C=1C
Proprietà calcolate
- Massa esatta: 486.98538g/mol
- Massa monoisotopica: 486.98538g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 29
- Conta legami ruotabili: 4
- Complessità: 678
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.8
- Superficie polare topologica: 57.8Ų
Proprietà sperimentali
- Densità: 1.43±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 655.5±55.0 °C(Predicted)
- pka: 9.63±0.70(Predicted)
N-(2-Bromophenyl)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-propenamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26609044-0.05g |
N-(2-bromophenyl)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide |
380478-42-2 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-(2-Bromophenyl)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-propenamide Letteratura correlata
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
5. Book reviews
380478-42-2 (N-(2-Bromophenyl)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-propenamide) Prodotti correlati
- 1850184-09-6(2-{[1-Amino-2-(oxolan-2-yl)propan-2-yl]oxy}ethan-1-ol)
- 1182950-63-5(2-(3-methoxy-4-methylphenyl)-2-methylpropan-1-amine)
- 1208-40-8(methyl 4-chloro-3-sulfamoylbenzoate)
- 1806442-03-4(1-Bromo-1-(2-(bromomethyl)-6-(trifluoromethylthio)phenyl)propan-2-one)
- 125926-53-6(Piperazine, 1-[(4-fluorophenyl)sulfonyl]-4-methyl-)
- 1259574-34-9(3-Benzofuranamine, 7-chloro-4-fluoro-2,3-dihydro-, (3S)-)
- 93773-64-9(3-(2-propyl-1,3-oxazol-5-yl)-1H-indole)
- 23360-92-1(Vinleurosine)
- 881432-98-0(N-{2-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-ylethyl}acetamide)
- 2229232-42-0(4-(2-azidoethyl)-2,6-dimethylphenol)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso
